molecular formula C13H16N2O2 B7866795 [(3-Cyano-benzyl)-isopropyl-amino]-acetic acid

[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid

Cat. No.: B7866795
M. Wt: 232.28 g/mol
InChI Key: RLACJWKPTHCIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid is a chemical compound that features a cyano group attached to a benzyl ring, an isopropyl group attached to an amino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Cyano-benzyl)-isopropyl-amino]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Mechanism of Action

The mechanism of action of [(3-Cyano-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid is unique due to the presence of the isopropyl group, which may confer specific chemical and biological properties that differ from its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .

Biological Activity

[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyanobenzyl chloride with isopropylamine followed by acetic acid addition. The overall reaction can be summarized as follows:

3 Cyanobenzyl chloride+Isopropylamine[(3Cyanobenzyl)isopropylamino]aceticacid\text{3 Cyanobenzyl chloride}+\text{Isopropylamine}\rightarrow [(3-Cyano-benzyl)-isopropyl-amino]-aceticacid

This method allows for the introduction of the cyano group, which is significant for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives containing cyano groups have been shown to inhibit various protein kinases involved in cancer cell proliferation. A study highlighted that certain benzimidazole derivatives with structural similarities demonstrated IC50 values as low as 0.096 μM against multiple cancer cell lines, including PC-3 and HeLa cells .

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Analogous compounds have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

The antimicrobial properties of related compounds suggest that this compound may also possess significant antibacterial and antifungal activities. For example, some cyano-containing compounds have shown effectiveness against resistant strains of bacteria, indicating their potential use in treating infections caused by antibiotic-resistant organisms .

Case Studies

  • Anticancer Efficacy : A study on a series of cyano-substituted compounds revealed that those similar to this compound exhibited potent cytotoxicity against various cancer cell lines. The most effective compound showed an IC50 value of 0.039 μM against human breast adenocarcinoma cells .
  • Neuroprotective Mechanisms : In a neuropharmacological study, compounds with similar structures were evaluated for their ability to prevent neuronal cell death in vitro. The findings suggested that these compounds could activate neuroprotective pathways, thereby reducing oxidative stress-induced damage .
  • Antimicrobial Studies : Research into the antimicrobial properties of cyano-containing derivatives indicated that they had significant activity against both Gram-positive and Gram-negative bacteria. One derivative was found to have a minimum inhibitory concentration (MIC) of 1.56 μg/mL against resistant strains of Mycobacterium tuberculosis .

Summary Table of Biological Activities

Activity Type IC50/MIC Values Reference
Anticancer (HeLa)0.096 μM
Antimicrobial1.56 μg/mL (M. tuberculosis)
NeuroprotectionN/A

Properties

IUPAC Name

2-[(3-cyanophenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(2)15(9-13(16)17)8-12-5-3-4-11(6-12)7-14/h3-6,10H,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLACJWKPTHCIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)C#N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.